molecular formula C8H19O2PS2 B1671620 Ethoprophos CAS No. 13194-48-4

Ethoprophos

Cat. No.: B1671620
CAS No.: 13194-48-4
M. Wt: 242.3 g/mol
InChI Key: VJYFKVYYMZPMAB-UHFFFAOYSA-N
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Description

Ethoprop, also known as ethoprophos, is an organophosphate ester with the chemical formula C₈H₁₉O₂PS₂. It is a clear yellow to colorless liquid with a characteristic mercaptan-like odor. Ethoprop is primarily used as an insecticide and nematicide, targeting soil-dwelling pests such as wireworms and nematodes .

Mechanism of Action

Ethoprophos, also known as Ethoprop or ethoprop, is an organophosphate ester used as an insecticide and nematicide . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme crucial for neurotransmission, responsible for the degradation of the neurotransmitter acetylcholine (ACh) .

Mode of Action

When an organism is exposed to this compound, it primarily inhibits AChE . This inhibition prevents the breakdown of ACh, leading to an accumulation of this neurotransmitter in the synaptic cleft . The excessive stimulation of nicotinic and muscarinic receptors in the central and peripheral nervous system can lead to a paralysis of cholinergic synaptic transmission .

Biochemical Pathways

The main biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

This compound is highly soluble in water and many organic solvents . It is also volatile . These properties can affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of AChE by this compound leads to an accumulation of ACh, causing overstimulation of the nervous system . This can result in neurotoxic effects depending on the dose, frequency, and route of exposure . Both chronic and acute poisoning by this compound can leave long-lasting health effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and water solubility can affect its distribution in the environment . , which can influence its environmental impact and efficacy as a pesticide.

Preparation Methods

Ethoprop can be synthesized through two primary methods:

Chemical Reactions Analysis

Ethoprop undergoes various chemical reactions, including:

    Oxidation: Ethoprop can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, ethoprop can hydrolyze to form phosphoric acid derivatives.

    Substitution: Ethoprop can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation and acidic or basic conditions for hydrolysis. The major products formed from these reactions are sulfoxides, sulfones, and phosphoric acid derivatives .

Scientific Research Applications

Ethoprop has several scientific research applications:

Comparison with Similar Compounds

Ethoprop is similar to other organophosphate compounds such as:

  • Fenamiphos
  • Fonofos
  • Isofenphos

Compared to these compounds, ethoprop is unique due to its specific molecular structure, which influences its reactivity and biodegradation pathways. For instance, ethoprop’s biodegradation involves the removal of the S-propyl moiety, a pathway that may differ from other organophosphates .

Ethoprop’s distinct properties and applications make it a valuable compound in both scientific research and agricultural practices.

Properties

IUPAC Name

1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
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InChI

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3
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InChI Key

VJYFKVYYMZPMAB-UHFFFAOYSA-N
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Canonical SMILES

CCCSP(=O)(OCC)SCCC
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Molecular Formula

C8H19O2PS2
Record name ETHOPROPHOS
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DSSTOX Substance ID

DTXSID4032611
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Molecular Weight

242.3 g/mol
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Physical Description

Ethorop is one of a family of organophosphorus pesticides. It is combustible though it may require some effort to ignite. It is very toxic by skin absorption and inhalation. It may or may not be water soluble., Pale yellow liquid; [Merck Index] Colorless to yellow liquid with a strong odor of mercaptans; [Reference #1], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

187 to 196 °F at 0.2 mmHg (EPA, 1998), 86-91 °C @ 0.2 mm Hg, at 0.03kPa: 86-91 °C
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Solubility

Readily sol in most organic solvents, SOLUBLE IN KEROSENE, Solubility >300 g/kg @ 20 °C in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane, In water, 750 mg/l @ 20-25 °C, Solubility in water, g/100ml at 20 °C: 0.075
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Density

1.094 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.094 g/cu cm @ 20 °C, Relative density (water = 1): 1.09
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Vapor Density

Relative vapor density (air = 1): 8.4
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Vapor Pressure

0.00035 mmHg at 78.8 °F (EPA, 1998), 0.00035 [mmHg], 3.8X10-4 mm Hg @ 20-25 °C, Vapor pressure, Pa at 20-25 °C: 0.05
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The first essential step in the initiation of the delayed neuropathic effect of an organophosphate is phosphorylation of a target protein in the nervous system. The protein has esteratic enzyme activity. The phosphorylation, which was originally studied radiochemically, can be monitored conveniently as progressive inhibition of the activity of this enzyme, which is now referred to as Neuropathy Target Esterase (NTE or Neurotoxic Esterase)... . The second, and equally essential, step is the transformation of the phosphorylated NTE to a modified form: one of the remaining ester bonds of the inhibitor molecule attached to the NTE active site undergoes a biochemical cleavage leaving an ionized acidic residue bound to the protein: this residue is negatively charged and the reaction is referred to as "aging". Both inhibition and aging of inhibited NTE are essential to initiate neuropathy, but the role of the negative charge in the initiation of axonal degeneration is not known. The process of "aging" of inhibited NTE has some analogy with the better-known "aging" of inhibited AChE. However, the analogy does not last above the level of enzyme inhibition. Acute toxicity arises directly from the loss of catalytic activity of AChE, leading to accumulation of excess physiological substrate. Mere loss of catalytic activity of NTE (without aging) does not initiate neuropathy. There is no evidence of a deleterious accumulation of a physiological substrate for NTE or lack of hydrolysis products after inhibition in vivo, and the effect of the negative charge may be focused on some quite separate process. /Organophosphorus Pesticides/
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Color/Form

Pale yellow liquid, Pale yellow oil

CAS No.

13194-48-4
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Melting Point

-13 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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